3-Chloro-1,2,4-triazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1,2,4-triazin-5-amine is a heterocyclic compound with the molecular formula C3H3ClN4. It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-triazin-5-amine typically involves the chlorination of 1,2,4-triazin-5-amine. One common method is the reaction of 1,2,4-triazin-5-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
1,2,4-triazin-5-amine+SOCl2→this compound+SO2+HCl
This method is efficient and yields a high purity product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure maximum yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-1,2,4-triazin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the nitrogen atoms in the ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary amines (e.g., methylamine) and secondary amines (e.g., dimethylamine) are commonly used.
Electrophilic Addition: Reagents such as bromine (Br2) and chlorine (Cl2) can be used under controlled conditions to add across the nitrogen atoms in the ring.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted triazines, where the chlorine atom is replaced by the nucleophile.
Electrophilic Addition: The major products are halogenated triazines with additional halogen atoms added to the ring.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1,2,4-triazin-5-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Chloro-1,2,4-triazin-5-amine involves its interaction with biological molecules through nucleophilic substitution and electrophilic addition reactions. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The exact molecular targets and pathways are still under investigation, but its reactivity suggests it can modify key biomolecules involved in cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine: A parent compound with similar structural features but lacks the chlorine atom.
2,4,6-Trichloro-1,3,5-triazine: A more heavily chlorinated derivative with different reactivity and applications.
1,2,4-Triazin-5-amine: The non-chlorinated analog of 3-Chloro-1,2,4-triazin-5-amine.
Uniqueness: this compound is unique due to its specific reactivity profile, which allows for selective nucleophilic substitution and electrophilic addition reactions. This makes it a versatile intermediate in the synthesis of various bioactive and industrially relevant compounds .
Eigenschaften
Molekularformel |
C3H3ClN4 |
---|---|
Molekulargewicht |
130.53 g/mol |
IUPAC-Name |
3-chloro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C3H3ClN4/c4-3-7-2(5)1-6-8-3/h1H,(H2,5,7,8) |
InChI-Schlüssel |
LIBTZVQBVMGTQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.